![molecular formula C14H14N4 B2648128 2-Anilino-4-(dimethylamino)nicotinonitrile CAS No. 339102-77-1](/img/structure/B2648128.png)
2-Anilino-4-(dimethylamino)nicotinonitrile
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Overview
Description
2-Anilino-4-(dimethylamino)nicotinonitrile is a chemical compound with the molecular formula C14H14N4 . It is used in various research and industrial applications .
Molecular Structure Analysis
The molecular structure of 2-Anilino-4-(dimethylamino)nicotinonitrile consists of 14 carbon atoms, 14 hydrogen atoms, and 4 nitrogen atoms . The average mass of the molecule is 238.288 Da, and the monoisotopic mass is 238.121841 Da .Scientific Research Applications
Highly Regioselective Palladium-Catalyzed C-2 Amination
A study by Delvare, Koza, and Morgentin (2011) demonstrates the highly regioselective palladium(0)-catalyzed C-2 amination of 4,6-dichloronicotinonitrile, producing 4-chloro-6-anilino nicotinonitrile compounds after in-situ deprotection. This method underscores the potential of palladium-catalyzed reactions in creating complex nicotinonitrile derivatives for various applications Highly Regioselective Palladium-CatalyzedC2-Amination of 2,4-Dichloropyridines: Scope and Limitations.
Electronic Structure and Oxidation States in Metal Complexes
Chaudhuri et al. (2001) explored the electronic structure of bis(o-iminobenzosemiquinonato)metal complexes, which react with divalent transition metal ions to form various complexes. These findings are crucial for understanding the physical oxidation states in transition-metal complexes containing radical ligands, potentially guiding the design of novel materials for electronic applications Electronic structure of bis(o-iminobenzosemiquinonato)metal complexes (Cu, Ni, Pd).
Selectivity in Organic Reactions
Tripathi et al. (2017) investigated the selectivity in the reaction of aniline with 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salts, providing insights into the mechanistic aspects of organic reactions. This research could inform the development of selective synthetic methodologies for organic compounds, including nicotinonitrile derivatives Investigation of the full reversal of selectivity in the reaction of aniline with 1,3-dichloro-1,3-bis(dimethylamino)vinamidinium salts.
Future Directions
properties
IUPAC Name |
2-anilino-4-(dimethylamino)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c1-18(2)13-8-9-16-14(12(13)10-15)17-11-6-4-3-5-7-11/h3-9H,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZXCWFGEORQKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=NC=C1)NC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Anilino-4-(dimethylamino)nicotinonitrile |
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